molecular formula C4H9N B8514573 Dimethylvinylamine CAS No. 850032-84-7

Dimethylvinylamine

Cat. No.: B8514573
CAS No.: 850032-84-7
M. Wt: 71.12 g/mol
InChI Key: NYTPAANIMXKHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethylvinylamine (DMVA), a tertiary amine with the structural formula (CH₃)₂N–CH=CH₂, is characterized by a vinyl group attached to a dimethylamino moiety. This structure confers high nucleophilicity due to the electron-donating dimethylamino group, making DMVA a reactive intermediate in organic synthesis. Evidence from cycloaddition reactions demonstrates that DMVA accelerates hetero-Diels-Alder (HDA) reactions compared to less nucleophilic alkenes like propene or methyl vinyl ether . Its reactivity is attributed to enhanced polar character at the transition state, which also influences regioselectivity in synthetic pathways .

Properties

CAS No.

850032-84-7

Molecular Formula

C4H9N

Molecular Weight

71.12 g/mol

IUPAC Name

2-methylprop-1-en-1-amine

InChI

InChI=1S/C4H9N/c1-4(2)3-5/h3H,5H2,1-2H3

InChI Key

NYTPAANIMXKHJA-UHFFFAOYSA-N

Canonical SMILES

CC(=CN)C

Related CAS

850032-84-7

Origin of Product

United States

Comparison with Similar Compounds

Dimethylamine (DMA)

  • Structure : (CH₃)₂NH (primary amine).
  • Key Properties : Smaller molecular size, higher volatility, and basicity compared to DMVA.
  • Reactivity : Less nucleophilic than DMVA due to the absence of a vinyl group. Primarily used in agrochemicals and pharmaceuticals.
  • Toxicity : Established Acute Exposure Guideline Levels (AEGLs) for inhalation exposure (AEGL-1: 10 ppm, AEGL-2: 70 ppm, AEGL-3: 400 ppm) .

Dimethylaniline (DMA)

  • Structure : (CH₃)₂NC₆H₅ (aromatic tertiary amine).
  • Key Properties : Aromatic ring introduces resonance stabilization, reducing nucleophilicity but increasing toxicity.
  • Reactivity : Used in dye synthesis and as a catalyst. Less reactive in HDA-type reactions compared to DMVA due to delocalized electron density.
  • Toxicity : Requires stringent handling (e.g., local exhaust ventilation, protective equipment) due to systemic toxicity .

Dimethylaminopropylamine (DMAPA)

  • Structure : (CH₃)₂N–CH₂CH₂CH₂NH₂ (bifunctional amine).
  • Key Properties : Longer carbon chain enables crosslinking in epoxy resins.
  • Reactivity : Acts as a curing agent; corrosive due to dual amine functionalities.
  • Toxicity : CAS 109-55-7; classified as corrosive (UN 2734) with acute oral LD₅₀ (rat) = 1,830 mg/kg .

N,N-Dimethylhydroxylamine

  • Structure : (CH₃)₂N–OH.
  • Key Properties : Hydroxyl group introduces redox activity; CAS 5725-96-2.
  • Reactivity : Participates in oxidation-reduction reactions, unlike DMVA.
  • Toxicity: Limited data in evidence, but hydroxylamines are generally mutagenic .

Reactivity and Selectivity

DMVA’s vinyl group and dimethylamino substituent synergistically enhance its nucleophilicity. In HDA reactions, DMVA exhibits a 10–100× acceleration compared to propene or methyl vinyl ether, correlating with increased charge transfer (CT) at the transition state . By contrast, dimethylamine lacks the vinyl group, rendering it inert in such cycloadditions. Dimethylaniline’s aromaticity further reduces reactivity due to electron delocalization.

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